3-Phosphonopyruvate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

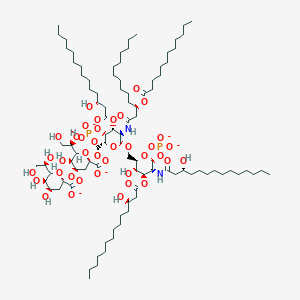

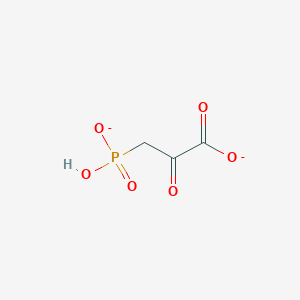

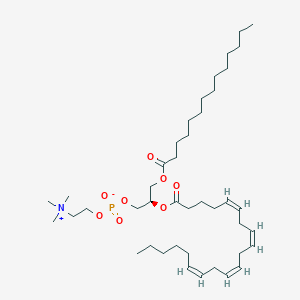

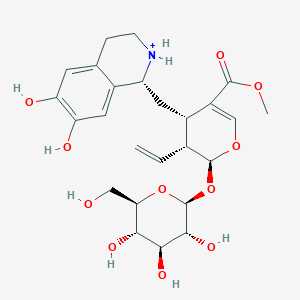

3-phosphonatopyruvate(2-) is a monocarboxylic acid anion obtained by deprotonation of the carboxy and one of the phosphonate OH groups of 3-phosphonopyruvic acid. It derives from a pyruvate and a phosphonate(1-). It is a conjugate base of a 3-phosphonopyruvic acid. It is a conjugate acid of a 3-phosphonatopyruvate(3-).

Wissenschaftliche Forschungsanwendungen

Phosphonopyruvate Hydrolase Characterization

Phosphonopyruvate hydrolase, identified in Variovorax sp. Pal2, is a novel enzyme involved in carbon-phosphorus bond cleavage. It shows Co2+-dependent activity and is inhibited by certain analogues. This enzyme plays a significant role in global phosphorus cycling, with phosphonopyruvate as a key intermediate in forming naturally occurring compounds containing carbon-phosphorus bonds (Kulakova et al., 2003).

Phosphonate Metabolism in Bacteria

Phosphonates, including phosphonopyruvate, are critical in marine environments. Their metabolism by bacteria involves enzymes like C-P lyases and C-P hydrolases. The genes responsible for phosphonate biosynthesis and catabolism are found in about 10% and 40% of bacterial genomes, respectively, indicating their importance in biogeochemical phosphorus cycling (Villarreal-Chiu et al., 2011).

Phosphonopyruvate in Environmental Chemistry

Phosphonopyruvate, as part of phosphonates, is noted for its strong interaction with surfaces and significant removal in technical and natural systems. Its environmental behavior is distinct, and understanding it is crucial for addressing environmental concerns related to phosphonates (Nowack, 2003).

Phosphonopyruvate in Phosphoenolpyruvate Mutase Mechanism

Phosphoenolpyruvate mutase catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate. Understanding this mechanism has implications in the biosynthesis of phosphonates across various life forms, widely used in medicine and agriculture (Ramos-Figueroa et al., 2022).

Structural and Kinetic Analysis of Phosphonopyruvate Hydrolase

The structure of phosphonopyruvate hydrolase from Variovorax sp. Pal2 provides insights into its divergence in catalysis within a specific enzyme superfamily. This aids in understanding its unique role in cleaving the carbon-phosphorus bond (Chen et al., 2006).

Phosphonopyruvate in Phosphonate Biosynthesis

The biosynthesis of phosphonates, like phosphonothrixin, involves intermediate steps including the reduction of phosphonopyruvate. This highlights unique pathways in natural product formation, such as the unusual C-C bond formation, expanding our understanding of microbial biosynthetic strategies (Zhu et al., 2022).

Role in Biogeochemical Phosphorus Cycling

Bacterial carbon-phosphorus hydrolases, including phosphonopyruvate hydrolases, play a significant role in phosphorus cycling in the environment, especially in marine ecosystems. Their widespread presence in bacterial genomes underscores their ecological importance (Quinn et al., 2007).

Eigenschaften

Produktname |

3-Phosphonopyruvate |

|---|---|

Molekularformel |

C3H3O6P-2 |

Molekulargewicht |

166.03 g/mol |

IUPAC-Name |

3-[hydroxy(oxido)phosphoryl]-2-oxopropanoate |

InChI |

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-2 |

InChI-Schlüssel |

CHDDAVCOAOFSLD-UHFFFAOYSA-L |

Kanonische SMILES |

C(C(=O)C(=O)[O-])P(=O)(O)[O-] |

Synonyme |

3-phosphonopyruvate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)

![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)

![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)